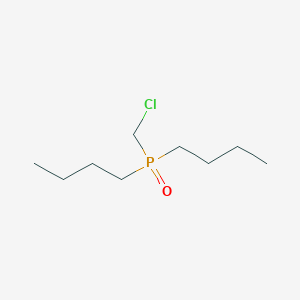
Dibutylchloromethylphosphine oxide
Vue d'ensemble
Description
Dibutylchloromethylphosphine oxide is a useful research compound. Its molecular formula is C9H20ClOP and its molecular weight is 210.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutylchloromethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylchloromethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Acyl Derivatives and Decarboxylated Derivatives : Barton and Samadi (1992) described a method involving tributylphosphine for synthesizing acyl derivatives of N-hydroxy-2-thio-pyridone, leading to high yields of decarboxylated derivatives after irradiation. This method showcases the potential of phosphine oxides in facilitating complex organic syntheses (Barton & Samadi, 1992).
Extraction of Uranium(VI) and Thorium(IV) : Ghalsasi and Shinde (1998) proposed tributylphosphine oxide as an effective extractant for uranium(VI) and thorium(IV) from salicylate media, highlighting its application in the separation and purification of these elements (Ghalsasi & Shinde, 1998).
Acid-Base and Complexing Properties : Mironov et al. (2013) investigated the acid-base and complexing properties of asymmetrical phosphine oxides, including dibutylphosphine oxide derivatives. This study contributes to understanding the chemical behavior of these compounds in various environments (Mironov et al., 2013).
Extraction of Lead(II) and Copper(II) : Sonawale, Ghalsasi, and Argekar (2001) used tributylphosphine oxide as an extractant for lead(II) and copper(II), demonstrating its utility in the separation and determination of these metals in various samples, including environmental and pharmaceutical ones (Sonawale, Ghalsasi, & Argekar, 2001).
Synthesis of P-C-P Backbones : Lecerclé, Sawicki, and Taran (2006) found that n-tributylphosphine catalyzes the alpha-P addition on activated alkynes, offering a new route to synthesize biologically important bis-phosphonates analogues, which are crucial in medicinal chemistry (Lecerclé, Sawicki, & Taran, 2006).
Stoichiometry and Structure of Organotin Chloride Adducts : Yoder, Margolis, and Horne (2001) explored the structure of phosphine and phosphine oxide adducts with organotin chlorides, contributing to the understanding of organometallic chemistry and the behavior of these complexes (Yoder, Margolis, & Horne, 2001).
Propriétés
IUPAC Name |
1-[butyl(chloromethyl)phosphoryl]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClOP/c1-3-5-7-12(11,9-10)8-6-4-2/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMSCHSNULTMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylchloromethylphosphine oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








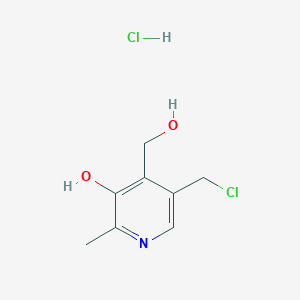
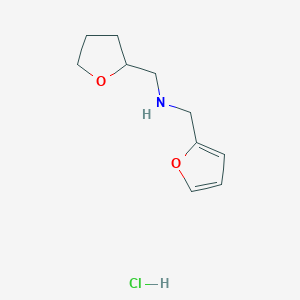


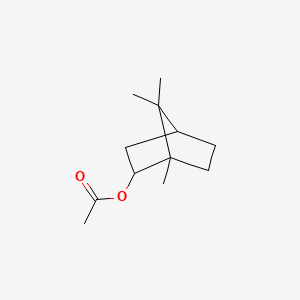

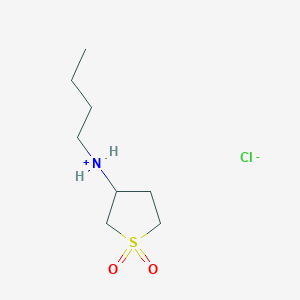
![7-hydroxy-6-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate](/img/structure/B7759935.png)
![(3S,4S,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione;hydrate](/img/structure/B7759945.png)